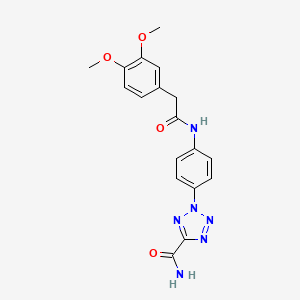

2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Description

This compound features a tetrazole ring (a five-membered aromatic heterocycle with four nitrogen atoms) linked to a carboxamide group and a substituted phenylacetamido moiety. The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence receptor binding, while the tetrazole core acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability .

Properties

IUPAC Name |

2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4/c1-27-14-8-3-11(9-15(14)28-2)10-16(25)20-12-4-6-13(7-5-12)24-22-18(17(19)26)21-23-24/h3-9H,10H2,1-2H3,(H2,19,26)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDWBDZYGCHYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 3,4-dimethoxyphenylacetic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to cyclization with sodium azide and a suitable catalyst to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays, helping to study biological processes and interactions.

Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Thiadiazole Carboxamides

Example : N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide ()

- Core Structure : 1,3,4-thiadiazole with a thione (C=S) group.

- Key Differences: Thiadiazole’s sulfur atoms may engage in hydrophobic interactions, whereas tetrazole’s nitrogen-rich structure facilitates hydrogen bonding.

- Synthesis: Hydrazino intermediates reacted with carbon disulfide (93% yield for 3a), contrasting with tetrazole syntheses that often involve azide cyclization .

Thiazole Carboxamides

Example : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide ()

- Core Structure : Thiazole with a pyridinyl substituent.

- Key Differences :

- Thiazole’s sulfur and nitrogen atoms contribute to distinct electronic profiles compared to tetrazole’s aromatic nitrogen cluster.

- These analogs demonstrated statistically significant bioactivity (p < 0.05) in unspecified assays, highlighting the importance of heterocycle choice in modulating potency .

- Synthesis : Multi-step route involving nitrile coupling and amide formation, similar to tetrazole carboxamide syntheses but with divergent intermediates .

Thiazolylmethylcarbamate Derivatives

Example : Thiazol-5-ylmethyl carbamates ()

- Core Structure : Thiazole linked to carbamate groups.

- Key Differences: Carbamate moieties enhance hydrolytic stability but reduce flexibility compared to acetamide linkages in the target compound.

Pharmacokinetic and Bioactivity Comparison

Research Findings and Implications

- Role of Substituents : The 3,4-dimethoxyphenyl group in the target compound may enhance blood-brain barrier penetration or receptor affinity relative to simpler phenyl or pyridinyl groups in analogs .

- Synthetic Challenges : While thiadiazoles achieve high yields (93%), tetrazole syntheses often require stringent conditions (e.g., azide handling), necessitating optimization for scalability .

Biological Activity

The compound 2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : C17H18N6O3

- Molecular Weight : 358.37 g/mol

- CAS Number : [insert CAS number if available]

The compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant anticancer activity against various human cancer cell lines. For instance, compounds similar to the one have shown promising results in inhibiting the growth of prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells.

Table 1: Anticancer Activity of Related Tetrazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.054 | Induces apoptosis via caspase activation |

| Compound B | HeLa | 0.048 | Inhibits tubulin polymerization |

| Compound C | MCF-7 | 0.246 | Arrests cell cycle at G2/M phase |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on beta-tubulin, disrupting microtubule formation and leading to cell cycle arrest.

- Induction of Apoptosis : Activation of caspase pathways has been noted in several studies, where treated cells exhibited increased levels of apoptotic markers.

- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in cancer cells, which is critical for preventing cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the tetrazole moiety significantly affect the biological activity. For instance:

- Substituents on the phenyl ring can enhance binding affinity to target proteins.

- The position and nature of substituents on the tetrazole ring influence the compound's lipophilicity and solubility, affecting bioavailability.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methoxy groups at positions 3 and 4 | Increased lipophilicity and anticancer potency |

| Substitution at the para position | Enhanced interaction with tubulin |

| Variations in acetamido group | Altered apoptotic signaling pathways |

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds derived from tetrazoles:

- Study on Lung Cancer Cells : A compound structurally related to our target was tested against A549 cells, showing an IC50 value of 0.054 µM and inducing apoptosis through caspase-3 activation.

- Breast Cancer Research : Another study highlighted a derivative that caused significant G2/M phase arrest in MCF-7 cells with an IC50 value of 0.246 µM.

- Mechanistic Insights : Molecular docking studies revealed that these compounds fit well into the colchicine binding site of tubulin, providing a rationale for their observed biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.